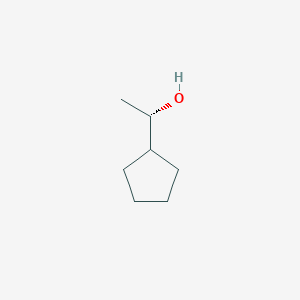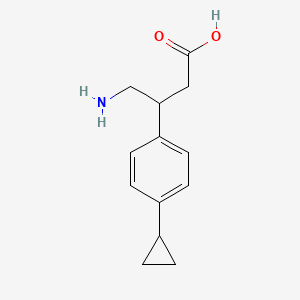
(1S)-1-cyclopentylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-cyclopentylethan-1-ol is an organic compound with the molecular formula C7H14O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a cyclopentyl group and a methyl group. This compound is chiral, and the (1S) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-1-cyclopentylethan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-cyclopentylethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to (1S)-1-cyclopentylethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (1S)-1-cyclopentylethane, using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1S)-1-cyclopentylethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (1S)-1-cyclopentylethanone.
Reduction: (1S)-1-cyclopentylethane.
Substitution: (1S)-1-cyclopentylethyl chloride.
Scientific Research Applications
(1S)-1-cyclopentylethan-1-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: this compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of (1S)-1-cyclopentylethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and selectivity.
Comparison with Similar Compounds
(1R)-1-cyclopentylethan-1-ol: The enantiomer of (1S)-1-cyclopentylethan-1-ol with a different spatial arrangement.
Cyclopentanol: A simpler alcohol with a cyclopentyl group attached to a hydroxyl group.
Cyclopentylmethanol: An alcohol where the hydroxyl group is attached to a methylene group bonded to a cyclopentyl ring.
Uniqueness: this compound is unique due to its chiral nature and specific (1S) configuration, which can lead to different biological activities and properties compared to its enantiomer and other similar compounds. Its structure allows for specific interactions in chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1S)-1-cyclopentylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSUSLCWXTKB-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122382-80-3 |
Source


|
| Record name | (1S)-1-cyclopentylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2789605.png)



![5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2789610.png)
![N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide](/img/structure/B2789612.png)
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)
![3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2789615.png)
![Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate](/img/structure/B2789617.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789618.png)

![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2789620.png)
![N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2789621.png)
![11-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2789625.png)
